molecular formula C17H13FN4S B276466 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276466
M. Wt: 324.4 g/mol
InChI Key: NUFVJUIYVZTEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to have various biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through multiple pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial and fungal cell membranes, while its anticancer activity may be mediated by its ability to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their metabolic activity. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating various signaling pathways. Additionally, this compound has been shown to have neuroprotective effects and to modulate the immune system by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent biological activity against various microorganisms and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. Additionally, this compound has been shown to have neuroprotective and immunomodulatory effects, which may have applications in the treatment of various neurological and immunological disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, this compound may have potential applications in the treatment of various neurological and immunological disorders, and further studies are needed to explore these possibilities. Finally, this compound may have potential as a lead compound for the development of new antimicrobial and anticancer agents, and further studies are needed to evaluate its efficacy and safety in vivo.

Synthesis Methods

The synthesis of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(2-phenylethyl)-1,2,4-triazole-5-thiol with 3-fluorobenzaldehyde in the presence of a base and a catalytic amount of iodine. The reaction proceeds through a multistep process, including the formation of an imine intermediate, cyclization, and elimination of the thiol group. The final product is obtained in good yield and purity, and its structure is confirmed by various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Another area of research is its anticancer activity. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and inhibits tumor growth in animal models. Additionally, this compound has been shown to have potential as a neuroprotective agent and as a modulator of the immune system.

properties

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4S/c18-14-8-4-7-13(11-14)16-21-22-15(19-20-17(22)23-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

NUFVJUIYVZTEAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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